1-[[4-[2-(4-Chlorophenyl)-4-oxofuro[3,2-c]pyridin-5-yl]-2-methoxyphenoxy]methyl]cyclopropane-1-carbonitrile
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Overview
Description
PMID25522065-Compound-47 is a novel inhibitor of discoidin domain receptors, which are a type of receptor tyrosine kinases. This compound has shown potent inhibition of discoidin domain receptors and good selectivity against many other tumor-related kinases. It has been developed for its potential therapeutic effects in treating idiopathic pulmonary fibrosis and other fibrosis-related diseases .
Preparation Methods
The synthesis of PMID25522065-Compound-47 involves computer-aided drug design and the application of isostere. The specific synthetic routes and reaction conditions are proprietary and detailed in the patent literature. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
PMID25522065-Compound-47 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25522065-Compound-47 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of discoidin domain receptors and other related kinases.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate various biological processes.
Medicine: Explored as a potential therapeutic agent for treating idiopathic pulmonary fibrosis and other fibrosis-related diseases.
Mechanism of Action
PMID25522065-Compound-47 exerts its effects by inhibiting discoidin domain receptors, which are involved in various cellular processes, including cell adhesion, migration, and proliferation. By inhibiting these receptors, the compound can modulate signaling pathways that contribute to fibrosis and other related diseases. The molecular targets and pathways involved include the inhibition of receptor tyrosine kinases and the modulation of downstream signaling cascades .
Comparison with Similar Compounds
PMID25522065-Compound-47 is unique in its potent inhibition of discoidin domain receptors and its selectivity against other tumor-related kinases. Similar compounds include:
Nintedanib: An existing drug used for treating idiopathic pulmonary fibrosis, but with limited efficacy and higher toxicity compared to PMID25522065-Compound-47.
Pirfenidone: Another drug used for treating idiopathic pulmonary fibrosis, but with different mechanisms of action and therapeutic profiles.
PMID25522065-Compound-47 stands out due to its better therapeutic effects and lower toxicity in preclinical models .
Properties
Molecular Formula |
C25H19ClN2O4 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-[[4-[2-(4-chlorophenyl)-4-oxofuro[3,2-c]pyridin-5-yl]-2-methoxyphenoxy]methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C25H19ClN2O4/c1-30-23-12-18(6-7-21(23)31-15-25(14-27)9-10-25)28-11-8-20-19(24(28)29)13-22(32-20)16-2-4-17(26)5-3-16/h2-8,11-13H,9-10,15H2,1H3 |
InChI Key |
RMJJVTXKEKNHEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC3=C(C2=O)C=C(O3)C4=CC=C(C=C4)Cl)OCC5(CC5)C#N |
Origin of Product |
United States |
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